molecular formula C17H16N4O2S B2922430 N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide CAS No. 1448075-66-8

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide

Cat. No.: B2922430
CAS No.: 1448075-66-8
M. Wt: 340.4
InChI Key: BSFJWICOOODBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a methyl group, which is further connected to an azetidine ring substituted with a thiophene-2-carbonyl moiety and a carboxamide group. The benzimidazole scaffold is well-documented for its pharmacological relevance, including enzyme inhibition and antimicrobial activity . The thiophene-2-carbonyl group contributes electron-withdrawing effects, which may influence the compound’s solubility and intermolecular interactions .

Synthetic routes for related benzimidazole derivatives often involve acetylation or coupling reactions. For instance, N-((1H-benzo[d]imidazol-2-yl)methyl)acetamide was synthesized via microwave-assisted acetylation of 2-aminomethylbenzimidazole using acetic anhydride and pyridine . Similarly, the thiophene-2-carbonyl moiety in the target compound could be introduced through a nucleophilic acyl substitution or coupling reaction with thiophene-2-carboxylic acid derivatives .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-16(11-9-21(10-11)17(23)14-6-3-7-24-14)18-8-15-19-12-4-1-2-5-13(12)20-15/h1-7,11H,8-10H2,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFJWICOOODBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CS2)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide, identified by its CAS number 1448075-66-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4O2SC_{17}H_{16}N_{4}O_{2}S with a molecular weight of 340.4 g/mol. The structure consists of a benzimidazole moiety linked to an azetidine ring and a thiophene carbonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₄O₂S
Molecular Weight340.4 g/mol
CAS Number1448075-66-8

Antimicrobial Activity

Recent studies have indicated that compounds containing the benzimidazole scaffold exhibit broad-spectrum antimicrobial properties. The benzimidazole derivatives, including our compound of interest, have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have reported minimum inhibitory concentrations (MICs) in the range of 3–8 µM against Mycobacterium tuberculosis .

Anti-inflammatory and Analgesic Properties

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that related benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. Inhibition studies have shown IC50 values lower than 0.5 µM for COX-2, suggesting potent anti-inflammatory effects . Additionally, these compounds demonstrated significant reductions in inflammatory markers such as interleukin-1 beta (IL-1β), further supporting their therapeutic potential in inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring and the thiophene moiety can significantly influence their pharmacological profiles. For example, substituents that enhance lipophilicity or alter electronic properties can improve the compound's interaction with biological targets .

Case Studies

  • In Vitro Studies : A study investigating a series of benzimidazole derivatives found that compounds similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy comparable to standard antibiotics .
  • In Vivo Models : In animal models of inflammation, compounds derived from the benzimidazole scaffold demonstrated significant analgesic effects, with notable reductions in pain scores compared to control groups treated with conventional analgesics .
  • Antitubercular Activity : The efficacy of similar compounds against Mycobacterium tuberculosis has been documented, indicating potential use in treating tuberculosis. Compounds showed promising results with MIC values as low as 2.6 µM, highlighting their potential as lead candidates in tuberculosis therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide Benzimidazole + azetidine Thiophene-2-carbonyl, carboxamide ~387.43 (calculated) Potential enzyme inhibition (inferred) N/A
2-(Thiophen-2-yl)-1H-benzo[d]imidazole (3p) Benzimidazole Thiophene-2-yl 201.27 Antimicrobial/antifungal
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) Benzimidazole + benzothiophene Benzothiophene-2-carboxamide ~399.48 IDO1 inhibitor
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole Imidazoline Thiophene-2-yl, benzyl ~256.36 Ligand for imidazoline receptors
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + triazole + thiazole Bromophenyl, triazole-thiazole ~631.53 Antidiabetic (α-glucosidase inhibition)

Key Structural Differences

Core Heterocycles :

  • The target compound’s azetidine ring distinguishes it from simpler benzimidazole derivatives (e.g., 3p) and fused systems like benzothiophene-carboxamide hybrids (e.g., compound 22) . Azetidine’s strain may enhance metabolic stability compared to five-membered rings (e.g., imidazoline in ).
  • Triazole-thiazole hybrids (e.g., 9c) exhibit extended π-systems, which could improve binding affinity but reduce solubility relative to the target compound’s compact azetidine-carboxamide motif .

Compared to benzo[b]thiophene-2-carboxamide (compound 22), the thiophene-2-carbonyl-azetidine moiety may reduce steric bulk, favoring penetration into hydrophobic binding pockets .

Q & A

Q. Yield Optimization :

  • Use of microwave-assisted synthesis for faster reaction kinetics and reduced side products.
  • Catalytic systems such as Ru(bpp)(pydic) or Mn(IV) oxide can enhance oxidation steps, improving yields to >85% .

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound, particularly regarding regioisomerism?

Q. Advanced Research Focus

  • 1H/13C NMR : Key diagnostic signals include:
    • Benzimidazole protons: Aromatic protons at δ 7.22–7.72 (m, 8H, Ar-H) and NH signals (δ ~12.12, D2O exchangeable) .
    • Thiophene carbonyl: A distinct carbonyl peak at ~1632 cm⁻¹ in IR .
    • Azetidine ring: Protons at δ 3.5–4.5 (multiplet) and carbons at ~60–70 ppm in 13C NMR .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 354.12) and fragment patterns to distinguish regioisomers. For example, thiophene vs. benzimidazole fragmentation pathways can clarify substitution sites .

What methodologies are recommended for evaluating the compound’s pharmacokinetic properties, such as metabolic stability and BBB penetration?

Q. Basic Research Focus

  • In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2) and intrinsic clearance .
  • BBB Permeability : Use parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 cell monolayers. LogBB values >0.3 suggest favorable brain penetration .

Q. Advanced Research Focus

  • CYP Inhibition Screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates. IC50 values <10 µM indicate high risk of drug-drug interactions .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure unbound fraction (fu), critical for dose adjustment .

How do structural modifications (e.g., substituents on benzimidazole or thiophene) influence biological activity?

Q. Advanced Research Focus

  • SAR Insights :
    • Benzimidazole 2-position : Methyl or thiophenyl substituents enhance anticonvulsant activity (e.g., ED50 reduction by 40% with 2-thiophenyl vs. unsubstituted) .
    • Azetidine Carboxamide : Bulky groups (e.g., aryl triazoles) improve kinase selectivity by occupying hydrophobic pockets .
    • Thiophene Carbonyl : Electron-withdrawing groups (e.g., nitro) increase electrophilicity, enhancing covalent binding to targets like PARP .

Q. Data Contradiction Analysis :

  • Conflicting reports on thiophene’s role in cytotoxicity (e.g., vs. 14) may stem from assay variability (e.g., MTS vs. ATP-luciferase). Normalize data to cell viability controls.

What strategies address low aqueous solubility during formulation, and how is purity validated?

Q. Basic Research Focus

  • Solubility Enhancement :
    • Co-solvents (PEG-400, DMSO) or cyclodextrin inclusion complexes.
    • Amorphous solid dispersions via spray drying .
  • Purity Validation :
    • HPLC with UV/ELSD detection (C18 column, acetonitrile/water gradient). Acceptable purity ≥95% with single dominant peak .
    • Elemental analysis (%C, H, N) within ±0.4% of theoretical values .

Q. Advanced Research Focus

  • Polymorph Screening : Use XRPD and DSC to identify stable crystalline forms. Hydrate/solvate formation can impact bioavailability .

How can in silico modeling predict target engagement and off-target risks?

Q. Advanced Research Focus

  • Molecular Docking : Glide or AutoDock Vina to simulate binding to kinases (e.g., EGFR) or GPCRs. Prioritize poses with hydrogen bonds to azetidine carbonyl and π-π stacking with benzimidazole .
  • Off-Target Profiling : SwissTargetPrediction or SEA to identify potential interactions with adrenergic receptors or ion channels. Validate with radioligand displacement assays .

What are the best practices for resolving discrepancies in biological activity across studies?

Q. Methodological Recommendations :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for kinases) and normalize to internal controls (e.g., β-galactosidase).
  • Dose-Response Curves : Report EC50/IC50 with 95% confidence intervals. Replicate experiments ≥3 times to address variability .

Q. Case Study :

  • reports anticonvulsant activity (ED50 = 25 mg/kg), while similar analogs in lack efficacy. Differences may arise from pharmacokinetic profiles (e.g., bioavailability) rather than intrinsic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.